N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide
Description
N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-fluorophenyl group, a cyclobutanecarbonylamino group, and an azetidine ring
Properties
IUPAC Name |
N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFN3O2/c1-10(15-13(18)6-3-7-14(15)19)20-17(24)22-8-12(9-22)21-16(23)11-4-2-5-11/h3,6-7,10-12H,2,4-5,8-9H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKZGHFVZWLVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)NC(=O)N2CC(C2)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.
Introduction of the Cyclobutanecarbonylamino Group: This step involves the acylation of the azetidine ring with cyclobutanecarbonyl chloride under basic conditions.
Attachment of the Chloro-fluorophenyl Group: The final step involves the coupling of the chloro-fluorophenyl group to the azetidine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural motifs are often found in bioactive molecules, suggesting it could be modified to develop new drugs.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism by which N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The chloro-fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide
- N-[1-(2-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide
- N-[1-(2-bromophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide
Uniqueness
N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance its binding affinity and specificity for certain biological targets compared to compounds with only one halogen substituent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
